6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl
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Overview
Description
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. . The presence of a fluorine atom in its structure enhances its biological activity and stability, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines or thiols; temperatures around 50°C to 100°C.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride, which can be further explored for their biological activities .
Scientific Research Applications
6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hydrochloride involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-C]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent used for detecting neurofibrillary tangles in Alzheimer’s disease.
Uniqueness
The presence of the fluorine atom enhances its stability and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H7ClFN3 |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-6-2-1-4-5(9)3-10-7(4)11-6;/h1-3H,9H2,(H,10,11);1H |
InChI Key |
CCVGGNSXBPFXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)F.Cl |
Origin of Product |
United States |
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